molecular formula C8H11N3O B1266929 3-Amino-1-(2-methylphenyl)urea CAS No. 15940-63-3

3-Amino-1-(2-methylphenyl)urea

Cat. No. B1266929
CAS RN: 15940-63-3
M. Wt: 165.19 g/mol
InChI Key: RJMFXEVQIRODDO-UHFFFAOYSA-N
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Description

“3-Amino-1-(2-methylphenyl)urea” is a chemical compound with the molecular formula C8H11N3O . It is a type of urea derivative, which are compounds that play a significant role in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of “3-Amino-1-(2-methylphenyl)urea” consists of a urea group (NH2-CO-NH2) where one of the hydrogen atoms in an amino group is replaced by a 2-methylphenyl group .

Scientific Research Applications

Urease Inhibition

3-Amino-1-(2-methylphenyl)urea: has been studied for its potential as a urease inhibitor . Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, which can lead to various health issues such as kidney stones and peptic ulcers. The compound’s structure allows it to bind to the active site of the enzyme, potentially inhibiting its activity and providing a therapeutic pathway for treating related diseases .

Antimicrobial Activity

This compound has also shown promise in antimicrobial applications. Its derivatives have been synthesized and evaluated against various bacterial and fungal strains. Some derivatives have demonstrated significant growth inhibition, particularly against Acinetobacter baumannii , a pathogen known for its multidrug resistance . This suggests a potential role for 3-Amino-1-(2-methylphenyl)urea in developing new antimicrobial agents.

Molecular Docking Studies

In silico molecular docking studies have been conducted to understand the binding interactions of 3-Amino-1-(2-methylphenyl)urea derivatives with biological targets. These studies help predict the efficacy of these compounds as inhibitors or drugs by analyzing their interaction with enzymes or receptors at the molecular level .

Pharmaceutical Chemistry

The compound’s utility in pharmaceutical chemistry is significant due to its structural versatility. It can be used to synthesize a variety of derivatives with potential pharmacological activities. The thiourea moiety, in particular, is a crucial functional group in medicinal chemistry, often used in the design of new drugs .

Biochemical Evaluation

3-Amino-1-(2-methylphenyl)urea: and its derivatives undergo rigorous biochemical evaluation to determine their inhibitory activities against specific enzymes. Such evaluations are essential in drug discovery processes, where the potency and selectivity of compounds are assessed .

Computational Chemistry

The compound is also relevant in computational chemistry, where it can be used to model and simulate its interactions with biological macromolecules. Computational methods provide insights into the compound’s behavior in biological systems, aiding in the optimization of its properties for specific applications .

Synthesis of Hybrids

Research has been conducted on synthesizing hybrids of 3-Amino-1-(2-methylphenyl)urea with other pharmacophores to create compounds with enhanced or combined therapeutic effects. These hybrids can be tailored for specific biological activities and offer a pathway for novel drug development .

Enzyme Inhibitory Activity

Lastly, the enzyme inhibitory activity of 3-Amino-1-(2-methylphenyl)urea derivatives is a field of interest. By inhibiting enzymes that are crucial for the survival of pathogens, these compounds can serve as leads for the development of new classes of inhibitors with potential applications in treating various diseases .

properties

IUPAC Name

1-amino-3-(2-methylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-6-4-2-3-5-7(6)10-8(12)11-9/h2-5H,9H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMFXEVQIRODDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20936094
Record name N-(2-Methylphenyl)hydrazinecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20936094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-(2-methylphenyl)urea

CAS RN

15940-63-3
Record name NSC97209
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97209
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Methylphenyl)hydrazinecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20936094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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